

The Role of CP-481715 in the Inflammatory Response: A Technical Guide

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Compound of Interest

Compound Name: CP-481715

Cat. No.: B1669503

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Abstract

CP-481715 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 and its ligands, such as CCL3 (MIP-1 α) and CCL5 (RANTES), are key mediators in the recruitment of inflammatory cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of these chemokines with their receptor, **CP-481715** demonstrates significant potential in the therapeutic intervention of various inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological properties of **CP-481715**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. Furthermore, it explores the signaling pathways affected by this antagonist and presents data from preclinical and clinical investigations, particularly in the context of rheumatoid arthritis.

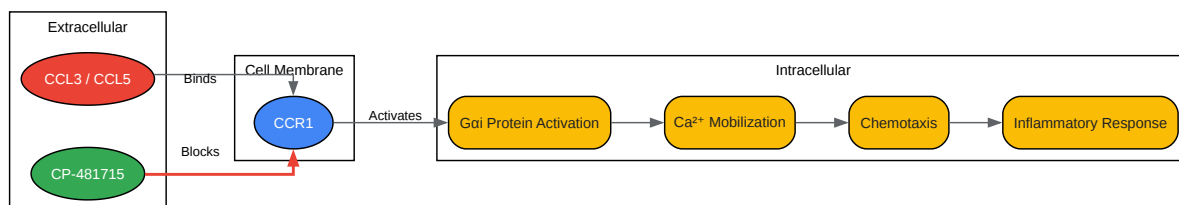
Introduction to CP-481715 and its Target: CCR1

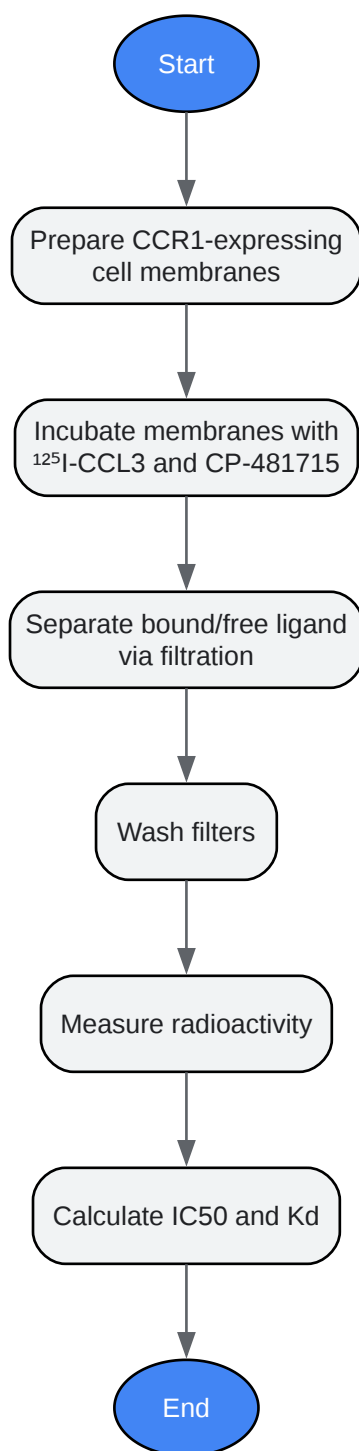
The inflammatory response is a complex biological process involving the coordinated migration of leukocytes to sites of tissue injury or infection. Chemokines and their receptors are central to this process. CCR1, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells. [1] Its activation by chemokines like CCL3 and CCL5 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[2]

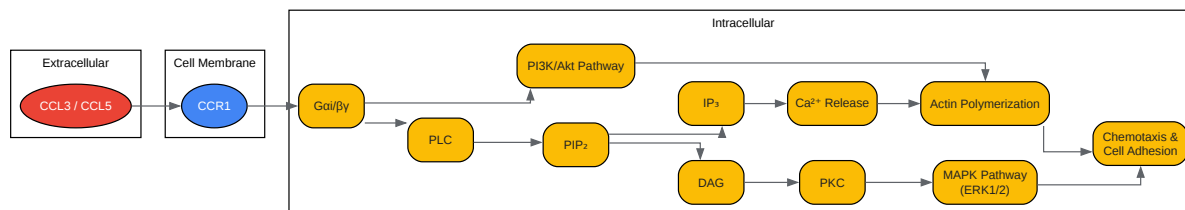
Given its central role in leukocyte trafficking, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and transplant rejection.[3] **CP-481715** was developed as a potent and selective antagonist of human CCR1, aiming to disrupt the inflammatory cascade at a critical checkpoint.

Mechanism of Action

CP-481715 functions as a competitive and reversible antagonist of the CCR1 receptor.[3] It binds to the receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling events that are crucial for inflammatory cell recruitment and activation.







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